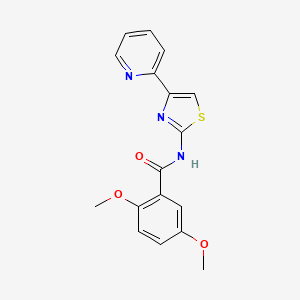

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-11-6-7-15(23-2)12(9-11)16(21)20-17-19-14(10-24-17)13-5-3-4-8-18-13/h3-10H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBIMMFUYZLSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Target Compound Assembly

The target molecule comprises two primary structural motifs: a 4-(pyridin-2-yl)thiazol-2-amine core and a 2,5-dimethoxybenzamide substituent. Synthesis requires (1) construction of the thiazole ring with regioselective pyridine substitution and (2) amide bond formation between the thiazole amine and benzoyl chloride derivatives.

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-(pyridin-2-yl)thiazol-2-amine intermediate. This one-pot reaction involves cyclocondensation of a pyridin-2-yl-substituted thiourea with α-haloketones. For example, pyridin-2-yl thiourea reacts with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol under reflux to yield the thiazole core. Key advantages include high regioselectivity and compatibility with aromatic substituents.

Benzamide Coupling via Carbodiimide-Mediated Activation

Amide bond formation between 2,5-dimethoxybenzoic acid and 4-(pyridin-2-yl)thiazol-2-amine employs carbodiimide coupling agents (e.g., EDCI or DCC) with hydroxybenzotriazole (HOBt) as an additive to minimize racemization. Activation of the carboxylic acid to a reactive intermediate (e.g., acid chloride or mixed anhydride) precedes nucleophilic attack by the thiazole amine.

Detailed Synthetic Procedures

Preparation of 4-(Pyridin-2-yl)Thiazol-2-Amine

Reaction Protocol

- Reagents : Pyridin-2-yl thiourea (1.0 equiv), 2-bromoacetophenone derivative (1.2 equiv), ethanol (anhydrous).

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

- Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol, and recrystallize from ethanol/water (3:1).

Analytical Data

Synthesis of 2,5-Dimethoxybenzoyl Chloride

Reaction Protocol

- Reagents : 2,5-Dimethoxybenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv), catalytic DMF.

- Conditions : Stir at 60°C for 3 hours under anhydrous conditions.

- Workup : Remove excess thionyl chloride via rotary evaporation, store under nitrogen.

Analytical Data

Amide Coupling: Final Step

Reaction Protocol

- Reagents : 4-(Pyridin-2-yl)thiazol-2-amine (1.0 equiv), 2,5-dimethoxybenzoyl chloride (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv), DMF (anhydrous).

- Conditions : Stir at 0°C for 30 minutes, then room temperature for 12 hours.

- Workup : Dilute with ethyl acetate, wash with 1M HCl and brine, dry over Na₂SO₄, purify via silica gel chromatography (hexane/ethyl acetate 1:1).

Analytical Data

- Yield : 65%

- Melting Point : 192–194°C

- HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₉H₁₈N₃O₃S: 376.1052; found: 376.1054.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, thiazole-H), 7.85–7.80 (m, 2H, Ar-H), 7.45 (d, J = 3.2 Hz, 1H, thiazole-H), 7.02 (d, J = 8.8 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

Optimization and Reaction Conditions

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may influence specific molecular targets and biochemical pathways involved in cancer progression. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) . The potential mechanism of action includes modulation of enzyme activity related to cancer pathways, particularly through inhibition of lipoxygenase enzymes which are implicated in tumorigenesis .

Anticancer Activity Assessment

A study conducted on various derivatives of thiazole-benzamide compounds demonstrated that those containing the pyridine moiety exhibited notable cytotoxicity against selected cancer cell lines. The results indicated that methoxylated derivatives had enhanced potency compared to other structural variants .

Enzyme Inhibition Studies

Further investigations have focused on the enzyme inhibitory activities of this compound against lipoxygenase enzymes. These studies highlight its potential as a lead compound in drug development targeting inflammatory diseases and cancers associated with aberrant lipoxygenase activity .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methoxy groups can enhance lipophilicity, facilitating membrane permeability. The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide with analogous compounds from the literature:

Key Structural and Functional Insights:

- Benzamide Substitution: The 2,5-dimethoxy configuration differs from the 3,5-dimethoxy pattern seen in indeno-thiazole derivatives (e.g., 7d, 4), which may alter electronic properties and binding affinities .

- Biological Activity: While compounds like 50 and 2D216 demonstrate NF-κB modulation, the indeno-thiazole hybrids (e.g., 7d, 4) show promise in antiviral contexts, suggesting scaffold-dependent activity .

Research Findings and Mechanistic Implications

NF-κB Modulation ():

Compounds with aminothiazole scaffolds, such as 50 and 2D216, were identified in HTS for NF-κB signal prolongation. Their sulfonamide and piperidine substituents likely enhance membrane permeability and target engagement. The pyridin-2-yl group in the target compound may similarly influence kinase or receptor interactions, though empirical validation is needed .

Antiviral Potential ():

Indeno-thiazole derivatives (e.g., 7d, 4) with 3,5-dimethoxybenzamide groups exhibit moderate SARS-CoV-2 inhibition. The target compound’s 2,5-dimethoxy configuration could reposition hydrophobic interactions in viral protease binding pockets, warranting further biochemical assays .

Biological Activity

2,5-Dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a pyridine group, and a benzamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, specifically its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C${14}$H${14}$N${2}$O${3}$S. The structural components contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development. The thiazole ring is particularly noted for its ability to interact with bacterial enzymes, potentially inhibiting their activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may influence specific molecular targets and biochemical pathways associated with cancer cell proliferation and survival. For instance:

- Cell Line Studies : In vitro studies on colon carcinoma cell lines (e.g., HCT-15) demonstrated that compounds similar to this compound exhibit cytotoxic effects with IC$_{50}$ values indicating significant growth inhibition .

| Compound | Cell Line | IC$_{50}$ (µg/mL) |

|---|---|---|

| 24a | HCT-15 | 1.61 ± 1.92 |

| 24b | HCT-15 | 1.98 ± 1.22 |

These findings suggest that modifications in the structure can enhance the anticancer activity, highlighting the importance of structure-activity relationships (SAR).

The mechanism by which this compound exerts its biological effects involves modulation of enzyme activity and biochemical pathways. The thiazole ring's ability to engage with various enzymes allows it to influence cellular processes such as apoptosis and cell cycle regulation.

Case Studies

- Antitumor Activity Assessment : A study assessing the cytotoxic effects of thiazole derivatives found that certain analogues exhibited superior activity against multiple cancer cell lines compared to standard treatments like doxorubicin. The presence of electron-donating groups in the structure was correlated with increased potency .

- Enzyme Inhibition : Another investigation focused on the inhibition of lipoxygenase enzymes by thiazole derivatives bearing pyridyl moieties. Results indicated that these compounds could effectively inhibit enzyme activity, suggesting potential applications in cancer therapy targeting lipid metabolism pathways .

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves condensation reactions between functionalized pyridine-thiazole precursors and benzamide derivatives. For example:

- Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates with α-bromoketones under reflux conditions (e.g., ethanol, 80°C).

- Step 2 : Coupling of the thiazole-amine intermediate with 2,5-dimethoxybenzoyl chloride in pyridine or DMF at room temperature .

- Step 3 : Purification via column chromatography or recrystallization (methanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone integrity .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 396.12) .

- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimeric structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions compared to conventional reflux .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

- Monitoring : TLC or HPLC at each step ensures intermediate purity before proceeding .

Q. How are contradictions in crystallographic data resolved during structural analysis?

- Refinement Tools : SHELXL software refines atomic displacement parameters and validates hydrogen bonding networks (e.g., C–H···O interactions) .

- Validation Metrics : Check R-factors (<5%), electron density maps, and symmetry operations to confirm space group assignments .

- Complementary Techniques : Pair X-ray data with DFT calculations to reconcile discrepancies in bond lengths or angles .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Substituent Variation : Compare analogs with modified methoxy or pyridyl groups to assess impact on bioactivity (e.g., antimicrobial potency) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like BTK (Bruton’s tyrosine kinase) or PFOR (pyruvate:ferredoxin oxidoreductase) .

- In Vitro Assays : Measure IC values against enzyme targets to correlate structural features (e.g., electron-withdrawing groups) with inhibitory activity .

Q. How can researchers identify the compound’s biological targets and mechanisms of action?

- Target Fishing : Combine proteomics (e.g., affinity chromatography) with cheminformatics tools like SwissTargetPrediction .

- Enzyme Assays : Test inhibition of PFOR (a key enzyme in anaerobic metabolism) using spectrophotometric NADH oxidation assays .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and correlate with transcriptional profiling (RNA-seq) to identify pathways affected .

Methodological Considerations

- Data Reproducibility : Replicate syntheses ≥3 times and report deviations in yields (±5%) .

- Statistical Analysis : Apply ANOVA to biological data (e.g., p < 0.05 significance) and use Duncan’s test for post-hoc comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.